Unii-igl4dts8F8
Description
The Unique Ingredient Identifier (UNII) system, managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS), assigns alphanumeric codes to substances relevant to medicine and translational research. UNIIs ensure unambiguous identification of ingredients in regulatory contexts, supporting pharmacovigilance, drug development, and scientific communication . To retrieve authoritative data, researchers must consult the Global Substance Registration System (GSRS) database (https://gsrs.ncats.nih.gov ), which provides regulatory-grade descriptions, including molecular formulas, structural diagrams, and linked toxicological profiles .
Properties
CAS No. |
186752-78-3 |
|---|---|
Molecular Formula |
C51H81NO12 |
Molecular Weight |
900.2 g/mol |
IUPAC Name |
(1R,9S,12S,15S,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,20-tetrone |
InChI |
InChI=1S/C51H81NO12/c1-31-16-12-11-13-17-33(3)43(60-8)30-39-22-20-37(7)51(59,64-39)48(56)49(57)52-25-15-14-18-40(52)50(58)63-42(34(4)28-38-21-23-41(53)44(29-38)61-9)24-19-32(2)27-36(6)46(55)47(62-10)45(54)35(5)26-31/h11-13,16-17,27,31-32,34-35,37-44,46-47,53,55,59H,14-15,18-26,28-30H2,1-10H3/b13-11+,16-12+,33-17+,36-27+/t31-,32+,34-,35-,37-,38+,39+,40+,41-,42+,43+,44-,46-,47+,51-/m1/s1 |
InChI Key |
QFMKPDZCOKCBAQ-NFCVMBANSA-N |
SMILES |
CC1CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=C1)C)O)OC)C)C)C)OC)C)O)C(C)CC4CCC(C(C4)OC)O |
Isomeric SMILES |
C[C@H]\1CC[C@H](OC(=O)[C@@H]2CCCCN2C(=O)C(=O)[C@]3([C@@H](CC[C@H](O3)C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C1)/C)O)OC)C)C)/C)OC)C)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O |
Canonical SMILES |
CC1CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=C1)C)O)OC)C)C)C)OC)C)O)C(C)CC4CCC(C(C4)OC)O |
Synonyms |
32-deoxorapamycin SAR943 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olcorolimus involves several steps, starting from the precursor compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Olcorolimus is carried out in large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves multiple purification steps, including crystallization and chromatography, to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions
Olcorolimus undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Olcorolimus can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Olcorolimus has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study mTOR inhibition and its effects on cellular processes.
Biology: Investigated for its role in regulating cell growth, proliferation, and survival.
Medicine: Explored as a potential treatment for cardiovascular diseases, particularly in preventing coronary restenosis.
Industry: Utilized in the development of drug-eluting stents to prevent the re-narrowing of arteries after angioplasty
Mechanism of Action
Olcorolimus exerts its effects by inhibiting the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation. By binding to mTOR, Olcorolimus prevents the activation of downstream signaling pathways involved in protein synthesis, cell cycle progression, and autophagy. This inhibition leads to reduced cell proliferation and immune response, making it effective as an immunosuppressant .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct structural data for UNII-igl4dts8F8 is unavailable, a comparative framework can be established using analogous UNII-registered compounds. For example, CAS 65079-19-8 (N,N-2-dimethylquinolin-6-amine), a quinoline derivative, shares structural motifs common in medicinal chemistry (e.g., aromatic heterocycles, amine substituents). Its synthesis involves alkylation of a primary amine with methyl iodide in dimethylformamide (DMF), yielding 39% purified product . Similar compounds, such as those listed below, highlight key structural and functional variations:
Table 1: Structural Analogs of Quinoline-Based Compounds
| CAS Number | Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 64334-96-9 | 2-Methylquinolin-6-amine | 0.97 | Lacks N,N-dimethyl substitution |
| 872828-93-8 | 4-Chloro-N-methylquinolin-2-amine | 0.97 | Chlorine substitution at position 4 |
| 54408-50-3 | N-Ethylquinolin-6-amine | 0.95 | Ethyl group replaces methyl on amine |
| 7570-49-2 | Quinolin-6-amine hydrochloride | 0.95 | Protonated amine (salt form) |
Functional Comparison with Pharmacological Analogs
Functional similarity is determined by shared therapeutic applications or mechanisms of action. For instance, quinoline derivatives are often used as antimalarials (e.g., chloroquine) or kinase inhibitors.
Table 2: Functional Analogs in Medicinal Chemistry
| Compound Name | Pharmacological Class | Key Functional Traits | This compound Relevance |
|---|---|---|---|
| Chloroquine | Antimalarial | Chelates heme in parasites | Likely distinct |
| Imatinib | Tyrosine kinase inhibitor | Targets BCR-ABL fusion protein | Possible structural overlap |
| Ciprofloxacin | Antibiotic | Inhibits DNA gyrase | Unrelated |
Key Observations :
- Antimalarial quinolines prioritize aromaticity and basic side chains for lysosomal accumulation, whereas kinase inhibitors often incorporate planar heterocycles for ATP-binding domain interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
